molecular formula C12H10N4O4S2 B13858667 methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate

methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13858667
M. Wt: 338.4 g/mol
InChI Key: JTUMKMBLTXBWNN-UHFFFAOYSA-N
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Description

Methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that features a unique combination of a thieno[3,2-d]pyrimidine core with a pyrazolyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[3,2-d]pyrimidine scaffold.

    Introduction of the Pyrazolyl Group: The pyrazolyl group is introduced through a substitution reaction, often using pyrazole derivatives and suitable catalysts.

    Methylation and Sulfonation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Thieno[2,3-d]pyrimidine Derivatives: These compounds also feature a thieno-pyrimidine core and exhibit similar biological properties.

Uniqueness

Methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate is unique due to the specific combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H10N4O4S2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C12H10N4O4S2/c1-20-11(17)10-8(6-3-14-15-4-6)9-7(21-10)5-13-12(16-9)22(2,18)19/h3-5H,1-2H3,(H,14,15)

InChI Key

JTUMKMBLTXBWNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=NC(=NC=C2S1)S(=O)(=O)C)C3=CNN=C3

Origin of Product

United States

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